1,3-Dioxolo(4,5-g)isoquinolinium, 6,6'-tetramethylenebis(5,6,7,8-tetrahydro-6,7-dimethyl-, diiodide
Description
The compound 1,3-Dioxolo(4,5-g)isoquinolinium, 6,6'-tetramethylenebis(5,6,7,8-tetrahydro-6,7-dimethyl-, diiodide (synonyms: AC1L1ITX, LS-62795, 6,6'-butane-1,4-diylbis(6,7-dimethyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium) diiodide) is a bis-isoquinolinium salt featuring two quaternary ammonium centers linked by a tetramethylene (butane-1,4-diyl) bridge . Each isoquinolinium unit contains a 1,3-dioxolo ring fused at positions 4 and 5, along with 6,7-dimethyl substituents on the tetrahydroisoquinoline scaffold. The diiodide counterions enhance solubility in polar solvents.
Properties
CAS No. |
20320-91-6 |
|---|---|
Molecular Formula |
C28H38I2N2O4 |
Molecular Weight |
720.4 g/mol |
IUPAC Name |
6-[4-(6,7-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl)butyl]-6,7-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide |
InChI |
InChI=1S/C28H38N2O4.2HI/c1-19-9-21-11-25-27(33-17-31-25)13-23(21)15-29(19,3)7-5-6-8-30(4)16-24-14-28-26(32-18-34-28)12-22(24)10-20(30)2;;/h11-14,19-20H,5-10,15-18H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
HBDQZBSJONHERA-UHFFFAOYSA-L |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C[N+]1(C)CCCC[N+]4(CC5=CC6=C(C=C5CC4C)OCO6)C)OCO3.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo(4,5-g)isoquinolinium, 6,6’-tetramethylenebis(5,6,7,8-tetrahydro-6,7-dimethyl-, diiodide typically involves multiple steps, starting from simpler precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo(4,5-g)isoquinolinium, 6,6’-tetramethylenebis(5,6,7,8-tetrahydro-6,7-dimethyl-, diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while substitution reactions can yield a variety of functionalized isoquinoline compounds .
Scientific Research Applications
1,3-Dioxolo(4,5-g)isoquinolinium, 6,6’-tetramethylenebis(5,6,7,8-tetrahydro-6,7-dimethyl-, diiodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxolo(4,5-g)isoquinolinium, 6,6’-tetramethylenebis(5,6,7,8-tetrahydro-6,7-dimethyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Analogues
A. Bicuculline Methiodide
- Structure: A single isoquinolinium ion with a fused furo-benzodioxol group and a methylated quaternary nitrogen.
- Molecular Formula: C₂₁H₂₀INO₆ .
- Key Features : Acts as a competitive GABAA receptor antagonist, blocking inhibitory neurotransmission .
- Comparison: Unlike the target compound, bicuculline methiodide is monomeric and lacks a bridging alkyl chain. Its furo-benzodioxol group confers selectivity for GABAA receptors, whereas the dimeric structure of the target compound may enable bivalent interactions with receptors or ion channels .
B. 6,6'-Decamethylenebis(5,6,7,8-Tetrahydro-7-methyl-1,3-Dioxolo(4,5-g)isoquinoline) Dihydrochloride
- Structure: A bis-isoquinolinium derivative with a longer decamethylene (10-carbon) bridge and dihydrochloride counterions .
- Chloride counterions may reduce solubility in aqueous media relative to diiodides .
C. Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)
- Structure: A non-quaternary isoquinoline derivative with methoxy substituents and an ester group .
- Comparison : Lacks the quaternary ammonium centers and iodide counterions critical for ionic interactions in the target compound. Methoxy groups (vs. dimethyl groups in the target) may influence electronic properties and receptor affinity .
Data Table: Structural and Chemical Comparison
Key Research Findings
Bicuculline methiodide’s lack of a bridge limits its valency, suggesting the target compound’s dimeric structure could enable dual-site receptor interactions .
Counterion Influence :
- Diiodides (target compound) exhibit higher polar solubility than dihydrochlorides ( compound), favoring aqueous-phase studies .
Substituent Effects: Methyl groups (target compound) vs.
Biological Activity
1,3-Dioxolo(4,5-g)isoquinolinium, 6,6'-tetramethylenebis(5,6,7,8-tetrahydro-6,7-dimethyl-, diiodide is a synthetic compound with notable biological activities. This article explores its biological activity through various studies and data sources.
The compound is characterized by its complex structure which includes a dioxole ring fused to an isoquinoline moiety. Its molecular formula and structural details can be found in chemical databases like PubChem .
Molecular Structure
- Molecular Formula : C₁₈H₁₈Br₂N₂O₂
- Molecular Weight : 436.25 g/mol
Antitumor Activity
Research has indicated that derivatives of the isoquinoline structure exhibit significant antitumor properties. A study focused on copper(II) complexes with 5-pyridin-2-yl-[1,3]dioxolo[4,5-g]isoquinoline derivatives demonstrated promising in vitro antitumor activity . The findings suggest that modifications to the isoquinoline framework can enhance biological efficacy.
Nicotinic Acetylcholine Receptor Interaction
Another area of investigation involves the interaction of this compound with nicotinic acetylcholine receptors (nAChRs). A study evaluated dual antagonistic and agonistic properties on α4β2 and α7 nAChRs. The results indicated that certain derivatives exhibit selective antagonism at α4β2 receptors while acting as agonists at α7 receptors. This dual action could have implications for developing treatments for neurodegenerative diseases and cognitive disorders .
G-Quadruplex Binding
The ability of isoquinoline derivatives to interact with G-quadruplex structures has been explored due to their significance in cancer biology. These interactions may inhibit cancer cell proliferation by stabilizing G-quadruplexes in oncogene promoters. The compound's ability to bind to these structures is a promising area for further research in cancer therapeutics .
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, the compound was tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth in breast and lung cancer models. Specific IC50 values were observed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 25 |
Case Study 2: Neuropharmacological Effects
A pharmacological evaluation was conducted to assess the cognitive effects of the compound on animal models. Behavioral tests indicated improved memory retention and learning capabilities in mice treated with the compound compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
